molecular formula C16H17F2NO2 B8150870 (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

Cat. No.: B8150870
M. Wt: 293.31 g/mol
InChI Key: FGPJBPNVXCCZGK-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine is an organic compound that features both benzyloxy and difluoroethoxy functional groups attached to a phenyl ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Difluoroethoxy Group: The next step involves the introduction of the difluoroethoxy group. This can be done by reacting the intermediate with 2,2-difluoroethanol in the presence of a suitable catalyst.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved by reacting the intermediate with an amine source such as ammonia or methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or difluoroethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the difluoroethoxy group might enhance its metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group could play a role in enhancing binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzyloxy)-4-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a difluoroethoxy group.

    (3-(Benzyloxy)-4-ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a difluoroethoxy group.

Uniqueness

The presence of the difluoroethoxy group in (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine makes it unique compared to its analogs. This group can enhance the compound’s metabolic stability and bioavailability, making it potentially more effective in pharmaceutical applications.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJBPNVXCCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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